molecular formula C13H14N2O B12801447 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one CAS No. 104107-02-0

4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one

Cat. No.: B12801447
CAS No.: 104107-02-0
M. Wt: 214.26 g/mol
InChI Key: XXPJSJVCOUWWCD-UHFFFAOYSA-N
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Description

4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine with a suitable diketone or aldehyde under acidic or basic conditions.

    Reduction of nitro derivatives: Nitro compounds can be reduced to amines, which then undergo cyclization to form the cinnoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: The parent compound of the cinnoline family.

    Quinoline: A structurally similar compound with a nitrogen atom in the ring.

    Isoquinoline: Another similar compound with different nitrogen placement.

Uniqueness

4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is unique due to its specific substitution pattern and the presence of the tetrahydro and methyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

104107-02-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4a-methyl-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one

InChI

InChI=1S/C13H14N2O/c1-13-7-6-9-4-2-3-5-10(9)12(13)15-14-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

XXPJSJVCOUWWCD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3=CC=CC=C3C1=NNC(=O)C2

Origin of Product

United States

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